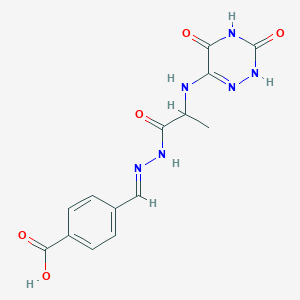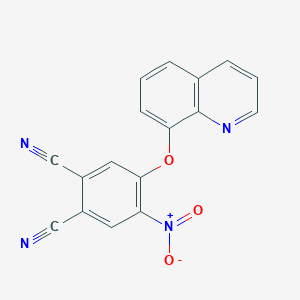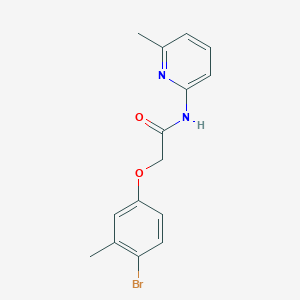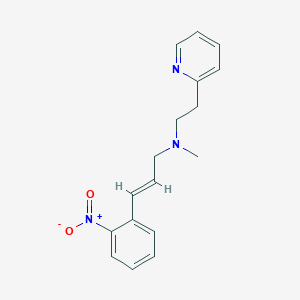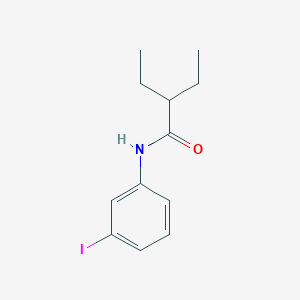
N~1~-(4-acetylphenyl)-2-(1H-1,3-benzimidazol-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N~1~-(4-acetylphenyl)-2-(1H-1,3-benzimidazol-2-ylsulfanyl)acetamide” is a synthetic organic compound that features a benzimidazole moiety linked to an acetamide group. Compounds containing benzimidazole structures are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(4-acetylphenyl)-2-(1H-1,3-benzimidazol-2-ylsulfanyl)acetamide” typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzimidazole core is then reacted with a suitable thiol to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the benzimidazole-thioether intermediate with 4-acetylphenyl acetic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the acetylphenyl moiety, potentially converting it to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzimidazole structures are often used as ligands in catalytic reactions.
Material Science: They can be used in the synthesis of advanced materials with specific properties.
Biology and Medicine
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.
Anticancer Agents: Some benzimidazole compounds have shown potential as anticancer agents.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as pesticides or herbicides.
Mechanism of Action
The mechanism of action of “N~1~-(4-acetylphenyl)-2-(1H-1,3-benzimidazol-2-ylsulfanyl)acetamide” would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The sulfur atom in the thioether linkage may also play a role in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(1H-Benzimidazol-2-yl)-acetamide: Lacks the thioether and acetylphenyl groups.
4-Acetylphenyl acetamide: Lacks the benzimidazole and thioether groups.
Uniqueness
“N~1~-(4-acetylphenyl)-2-(1H-1,3-benzimidazol-2-ylsulfanyl)acetamide” is unique due to the combination of the benzimidazole core, thioether linkage, and acetylphenyl moiety, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11(21)12-6-8-13(9-7-12)18-16(22)10-23-17-19-14-4-2-3-5-15(14)20-17/h2-9H,10H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSYPPHASODAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)



![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5761393.png)
